molecular formula C9H7ClN2O B13431824 7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one

7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13431824
M. Wt: 194.62 g/mol
InChI Key: UZOMZZXUGZQUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 6-methyl-1,8-naphthyridine with a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming naphthyridine N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions might occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the chlorine substituent.

    7-Chloro-1,8-naphthyridin-2(1H)-one: Lacks the methyl group.

    1,8-Naphthyridin-2(1H)-one: Lacks both the chlorine and methyl groups.

Uniqueness

7-Chloro-6-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both chlorine and methyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

7-chloro-6-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7ClN2O/c1-5-4-6-2-3-7(13)11-9(6)12-8(5)10/h2-4H,1H3,(H,11,12,13)

InChI Key

UZOMZZXUGZQUNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)C=C2)N=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.